Macromolecular Architecture: Molecular Weight and Radius of Gyration
Amylopectin exhibits a weight-average molar mass (Mw) that is orders of magnitude greater than amylose. Using asymmetrical flow field-flow fractionation coupled with multi-angle laser light scattering (A4F-MALS), amylopectin Mw was determined to be in the range of 1.0 × 10⁸ to 4.8 × 10⁸ g mol⁻¹, with corresponding radii of gyration (Rg) between 110 and 267 nm [1]. In contrast, amylose Mw typically falls between 4.0 × 10⁴ and 3.4 × 10⁵ g mol⁻¹ [2]. This 1000-fold difference in molecular weight is a direct consequence of amylopectin's branched architecture, which incorporates approximately 5–6% α-1,6 linkages, versus amylose's linear α-1,4 structure .
| Evidence Dimension | Weight-average molecular weight (Mw) |
|---|---|
| Target Compound Data | 1.0 × 10⁸ to 4.8 × 10⁸ g mol⁻¹ (amylopectin) |
| Comparator Or Baseline | 4.0 × 10⁴ to 3.4 × 10⁵ g mol⁻¹ (amylose) |
| Quantified Difference | ~1000-fold higher for amylopectin |
| Conditions | A4F-MALS; starch samples from various botanical sources |
Why This Matters
The vastly higher molecular weight of amylopectin directly correlates with its enhanced viscosifying power and gel-forming capacity, making it the primary functional component in thickening and stabilizing applications, whereas amylose contributes primarily to gel firmness and retrogradation.
- [1] Rolland-Sabaté, A., Guilois, S., Jaillais, B., & Colonna, P. (2012). Molecular size and mass distributions of native starches using complementary separation methods: Asymmetrical Flow Field-Flow Fractionation (A4F) and Hydrodynamic and Size-Exclusion Chromatography (HDC-SEC). HAL Open Science. hal-02651646. View Source
- [2] WHO Food Additives Series No. 5. (1974). Amylose and amylopectin. Retrieved from https://www.inchem.org/documents/jecfa/jecmono/v05je65.htm View Source
